molecular formula C22H20ClN5O2 B14106430 N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14106430
M. Wt: 421.9 g/mol
InChI Key: UWEMIAUEHABHBJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazolotriazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Substitution reactions: Introduction of the 5-chloro-2-methylphenyl and 4-ethylphenyl groups can be done through nucleophilic substitution or coupling reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
  • **N-(5-chloro-2-methylphenyl)-2-[2-(4-phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Uniqueness

The uniqueness of N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C22H20ClN5O2/c1-3-15-5-7-16(8-6-15)19-11-20-22(30)27(24-13-28(20)26-19)12-21(29)25-18-10-17(23)9-4-14(18)2/h4-11,13H,3,12H2,1-2H3,(H,25,29)

InChI Key

UWEMIAUEHABHBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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